Tallysomycin
Descripción
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate;[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N22O27S2.C63H100N20O26S2/c1-25-39(87-55(90-53(25)75)32(19-36(73)93)82-20-31(72)54(76)103)58(106)89-41(50(33-21-79-24-83-33)113-68-52(44(97)46(99)64(110-6)118-68)114-67-48(101)51(115-69(77)109)47(100)65(111-7)117-67)60(108)84-27(3)42(95)26(2)56(104)88-40(28(4)92)59(107)91-61(116-66-45(98)43(96)38(74)29(5)112-66)49(102)63-86-35(23-120-63)62-85-34(22-119-62)57(105)81-16-10-12-30(71)18-37(94)80-17-11-15-78-14-9-8-13-70;1-21-33(79-49(82-47(21)68)27(15-31(66)85)74-16-26(65)48(69)94)52(97)81-35(44(28-17-72-20-75-28)104-62-46(38(88)40(90)58(101-6)109-62)105-61-42(92)45(106-63(70)100)41(91)59(102-7)108-61)54(99)76-23(3)36(86)22(2)50(95)80-34(24(4)84)53(98)83-55(107-60-39(89)37(87)32(67)25(5)103-60)43(93)57-78-30(19-111-57)56-77-29(18-110-56)51(96)73-14-10-13-71-12-9-8-11-64/h21-24,26-32,38,40-52,61,64-68,78,82,92,95-102H,8-20,70-72,74H2,1-7H3,(H2,73,93)(H2,76,103)(H2,77,109)(H,79,83)(H,80,94)(H,81,105)(H,84,108)(H,88,104)(H,89,106)(H,91,107)(H2,75,87,90);17-20,22-27,32,34-46,55,58-62,71,74,84,86-93H,8-16,64-65,67H2,1-7H3,(H2,66,85)(H2,69,94)(H2,70,100)(H,72,75)(H,73,96)(H,76,99)(H,80,95)(H,81,97)(H,83,98)(H2,68,79,82)/t26-,27+,28-,29-,30?,31-,32-,38+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49?,50-,51+,52+,61?,64-,65+,66?,67+,68-;22-,23+,24-,25-,26-,27-,32+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43?,44-,45+,46+,55?,58-,59+,60?,61+,62-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWEKGFOVTOQS-NMUUNWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N.CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N.C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H212N42O53S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67995-68-0 | |
| Record name | Tallysomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Actividad Biológica
Tallysomycin (TLM) is a notable member of the bleomycin family of antitumor antibiotics, characterized by its unique structural and functional properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cancer types, and comparative analysis with related compounds.
Overview of this compound
This compound is produced by the bacterium Streptoalloteichus hindustanus and exhibits significant antitumor activity. It is structurally related to bleomycin and zorbamycin, sharing common features that contribute to its biological effects. Recent studies have focused on its biosynthetic pathways, structure-activity relationships (SAR), and potential therapeutic applications.
This compound exerts its antitumor effects primarily through the induction of DNA strand breaks. The compound interacts with DNA in a manner similar to bleomycin, leading to oxidative damage and subsequent apoptosis in cancer cells. The presence of specific moieties within the molecule plays a crucial role in modulating its activity.
Key Findings on Mechanism
- DNA Cleavage : this compound has demonstrated effective DNA cleavage capabilities, with studies showing that modifications to its structure can enhance this activity. For instance, the 6′-deoxy-TLM analog exhibited improved DNA cleavage compared to its parent compound .
- Comparative Efficacy : In comparative studies, this compound A was found to have superior activity against sarcoma 180 cells compared to this compound S10b, although both were less effective against leukemia P388 cells .
Biological Activity Data
The following table summarizes the biological activities of different this compound derivatives:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound A | Sarcoma 180 | 0.74 | High efficacy against solid tumors |
| This compound S10b | Sarcoma 180 | Comparable | Lower toxicity than this compound A |
| 6′-deoxy-Tallysomycin H-1 | Plasmid DNA | 0.47 | Enhanced DNA cleavage activity |
| Bleomycin A2 | Various | 0.47 | Standard for comparison in antitumor activity |
Case Studies and Research Findings
Several case studies have highlighted the clinical potential of this compound in cancer therapy:
- Case Study on Antitumor Efficacy : Research indicated that this compound S10b was less toxic than this compound A while maintaining comparable efficacy against certain tumor models. This finding suggests a promising avenue for developing less toxic chemotherapeutic agents .
- Biosynthetic Pathway Analysis : Studies on the biosynthetic gene clusters for this compound revealed insights into its production and modifications that could enhance its therapeutic profile. Genetic manipulation within Streptoalloteichus hindustanus has led to the creation of novel analogs with improved bioactivities .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have demonstrated that alterations in its disaccharide moiety can significantly affect its biological activities, particularly in terms of DNA interaction and cleavage efficiency .
Comparación Con Compuestos Similares
Comparison with Bleomycin and Other Analogs
Structural and Mechanistic Differences
Mechanistic Insights :
Preclinical and Clinical Efficacy
Antitumor Activity
- This compound S10b: A biosynthetic derivative of this compound B, where 1,4-diaminobutane replaces spermine. It showed activity against sarcoma 180 comparable to this compound A but weaker efficacy against leukemia P388 .
Clinical Trials :
Toxicity Profiles
Métodos De Preparación
Microbial Fermentation of Streptoalloteichus hindustanus
The primary method of tallysomycin preparation is microbial fermentation using Streptoalloteichus hindustanus strains, particularly strain E 465-94 (ATCC 31158) or its mutants. The process involves cultivating these strains in an aqueous nutrient medium containing:
- Carbon sources: glucose, ribose, galactose, fructose, mannose, sucrose, lactose, soluble starch, or glycerol.
- Nitrogen sources: fish meal, soybean meal, cottonseed meal, corn steep liquor, peptones, meat extract, peanut flour, yeast extract, or ammonium salts.
- Inorganic salts: sodium chloride, potassium chloride, magnesium sulfate, calcium carbonate, phosphates.
- Trace elements: copper, manganese, iron, zinc, either added or as impurities.
The fermentation is typically carried out under aerobic conditions with controlled temperature and agitation to optimize yield.
Large-scale fermentation protocol example:
| Parameter | Condition |
|---|---|
| Seed culture volume | 50 ml |
| Production medium volume | 500 ml in 2-liter flasks |
| Temperature | 28 °C |
| Agitation speed | 250 rpm |
| Duration | 7 days |
After fermentation, the culture broth is processed for this compound isolation.
Isolation and Purification Techniques
Post-fermentation, this compound is isolated from the culture broth through a series of chromatographic and adsorption steps:
- Centrifugation to separate cells.
- pH adjustment of supernatant to neutral (pH 7.0).
- Adsorption on Amberlite FPC3500(H) resin followed by washing and elution with ammonium acetate solution.
- Further adsorption on Diaion HP-20 resin, column packing, washing, and elution with methanol.
- Concentration of methanol eluate under reduced pressure to yield crude extract.
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis for detection and purity assessment.
This method provides a copper-complexed this compound which can be converted to copper-free forms if necessary.
Semibiosynthetic Derivatization via Precursor Amine-fed Fermentation
A significant advancement in this compound preparation is the generation of semibiosynthetic derivatives by feeding precursor amine compounds into the fermentation medium. This process modifies the terminal amine moiety of this compound A and B, producing derivatives with potentially enhanced antimicrobial and antitumor properties.
- Precursor amines are added as free bases or acid salts in neutralized aqueous solutions.
- Incorporation occurs during fermentation, yielding new this compound derivatives.
- Isolation follows conventional chromatographic procedures, including ion-exchange chromatography on modified dextran derivatives (e.g., CM-SEPHADEX C-25).
- Purification steps include elution with ammonium formate solutions, activated carbon adsorption, and lyophilization.
- The derivatives can exist as copper-complexed or copper-free forms.
Examples of precursor amine modifications include:
| Precursor Amine Structure | Resulting this compound Derivative Feature |
|---|---|
| --NH--(CH₂)₃--NH₂ | Aminopropyl terminal side chain |
| --NH--(CH₂)₃--S⁺(CH₃)₂ | Sulfonium-containing side chain |
| --NH--(CH₂)₃--NH--CH₂CH₂OH | Hydroxyethyl-substituted amine side chain |
| --NH--(CH₂)₃--N(CH₂CH₂OH)₂ | Di-hydroxyethyl-substituted amine side chain |
| --NH--(CH₂)₄--NH₂ | Extended aminobutyl side chain |
| --NH--(CH₂)₃--NH--CH₃ | Methyl-substituted amine side chain |
This approach allows tailoring of this compound's biological activity and toxicity profile.
Biosynthetic Engineering and Combinatorial Biosynthesis
Recent research has utilized genetic engineering to modify the biosynthetic gene clusters of this compound and related bleomycin family members to produce novel analogs with altered sugar moieties and aglycone structures.
- Cloning and heterologous expression of genes such as zbmGL from zorbamycin biosynthesis into S. hindustanus mutants result in hybrid metabolites like 6′-deoxy-TLM H-1.
- These engineered strains produce this compound analogs with modified disaccharide moieties, which influence DNA cleavage activity and anticancer potential.
- Scale-up fermentation of recombinant strains enables production of these novel compounds in quantities sufficient for detailed structure-activity relationship (SAR) studies and potential drug development.
Example of engineered fermentation conditions:
| Parameter | Condition |
|---|---|
| Seed culture volume | 50 ml |
| Production medium volume | 500 ml in 2-liter flasks |
| Temperature | 28 °C |
| Agitation speed | 250 rpm |
| Duration | 7 days |
| Recombinant strain | S. hindustanus SB8007 (Δ tlmH mutant with zbmGL) |
Isolation follows similar resin adsorption and HPLC-MS protocols as wild-type fermentation.
Summary Table of Preparation Methods
Research Findings and Analytical Techniques
- DNA cleavage assays demonstrate that modifications in the sugar moiety or terminal amine affect the biological activity of this compound analogs.
- HPLC-MS with solvent gradients (water with 0.1% formic acid and methanol with 0.1% formic acid) is standard for analyzing fermentation products.
- Copper-free forms are prepared from copper-complexed tallysomycins by established protocols to facilitate biological testing.
- The combination of fermentation, precursor feeding, and genetic engineering enables a versatile platform for generating this compound derivatives with potential clinical applications.
Q & A
Basic: What are the established protocols for characterizing Tallysomycin's structural integrity in new formulations?
Answer: Characterization involves nuclear magnetic resonance (NMR) spectroscopy for molecular confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel formulations, comparative stability studies under varying pH/temperature conditions are critical. Ensure adherence to guidelines requiring detailed experimental procedures in supplementary materials to enable replication .
Basic: How do researchers validate this compound's antimicrobial activity against standard bacterial strains?
Answer: Use Clinical and Laboratory Standards Institute (CLSI) protocols:
- Minimum Inhibitory Concentration (MIC): Broth microdilution with standardized bacterial inocula (1–5 × 10⁵ CFU/mL).
- Quality Controls: Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and validate results across ≥3 independent replicates. Document strain sources and growth conditions to ensure reproducibility .
Advanced: What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo therapeutic indices of this compound?
Answer:
- Mechanistic Assays: Compare apoptosis pathways (e.g., caspase activation) in immortalized vs. primary cells.
- Pharmacokinetic Profiling: Measure tissue-specific drug accumulation using LC-MS/MS.
- Statistical Reconciliation: Apply multivariate regression to identify confounding variables (e.g., serum protein binding in vitro). Replicate studies across multiple models to isolate context-dependent effects .
Advanced: How can pharmacokinetic modeling optimize this compound dosing in multidrug-resistant infections?
Answer: Use non-compartmental analysis (NCA) for AUC/MIC ratios and transition to physiologically based pharmacokinetic (PBPK) models for tissue penetration predictions. Incorporate Monte Carlo simulations to account for interpatient variability in renal/hepatic function. Validate against clinical isolates with defined resistance genotypes .
Basic: What criteria define appropriate control groups in this compound efficacy studies?
Answer: Controls must include:
- Positive Controls: Standard antibiotics (e.g., vancomycin for Gram-positive infections).
- Vehicle Controls: Account for formulation excipients.
- Sham Groups: For in vivo studies (e.g., saline injections).
Randomization and blinding are mandatory to minimize bias, with sample sizes justified by power analysis .
Advanced: What computational approaches predict this compound's interaction with novel bacterial targets?
Answer: Molecular docking (AutoDock Vina) against homology-modeled proteins (e.g., RNA polymerase β-subunit) and molecular dynamics simulations (AMBER/GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) for kinetic binding data (ka/kd). Cross-reference with transcriptomic data to prioritize targets .
Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Answer: Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀. For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction). Open-source tools like R/drc or GraphPad Prism are recommended .
Advanced: How do researchers address batch-to-batch variability in this compound production affecting experimental reproducibility?
Answer: Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs): Monitor via HPLC purity, endotoxin levels.
- Process Controls: Standardize fermentation conditions (pH, temperature) and purification steps.
- Interbatch Calibration: Normalize bioactivity data using internal reference standards. Publish raw batch data in supplementary materials .
Basic: What ethical considerations govern this compound research involving animal models?
Answer: Follow ARRIVE 2.0 guidelines:
- 3Rs Principle: Replacement, Reduction, Refinement.
- IACUC Approval: Justify species selection (e.g., murine neutropenic thigh model) and humane endpoints (e.g., maximum tumor size). Report anesthesia/analgesia protocols and euthanasia methods .
Advanced: What multi-omics strategies elucidate this compound's impact on host-microbe interactions beyond direct antimicrobial effects?
Answer: Integrate:
- Metagenomics: 16S rRNA sequencing to assess gut microbiota shifts.
- Transcriptomics: Host RNA-seq to identify immunomodulatory pathways (e.g., NF-κB).
- Metabolomics: LC-MS to quantify microbial metabolites (e.g., short-chain fatty acids). Use pathway enrichment tools (DAVID, MetaboAnalyst) for cross-omics validation .
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